molecular formula C10H12O4 B14437740 Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- CAS No. 78646-28-3

Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-

Cat. No.: B14437740
CAS No.: 78646-28-3
M. Wt: 196.20 g/mol
InChI Key: WETUBLUTTTWPAW-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-: is an organic compound with the molecular formula C9H10O4 . It is also known by other names such as 2-Hydroxy-6-methoxyacetophenone and 6’-Hydroxy-2’-methoxyacetophenone . This compound is characterized by the presence of a hydroxy group and a methoxymethoxy group attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- typically involves the reaction of 2-hydroxyacetophenone with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . The general reaction scheme is as follows:

2-Hydroxyacetophenone+Methoxymethyl chlorideK2CO3,DMFEthanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]\text{2-Hydroxyacetophenone} + \text{Methoxymethyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]}- 2-Hydroxyacetophenone+Methoxymethyl chlorideK2​CO3​,DMF​Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]−

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Substitution reactions often require and elevated temperatures.

Major Products

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxyacetophenone: Similar structure but with the methoxy group at the 4-position.

    2-Hydroxy-6-methoxyacetophenone: Lacks the methoxymethoxy group.

    2,6-Dihydroxy-4-methoxyacetophenone: Contains an additional hydroxy group

Uniqueness

Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]- is unique due to the presence of both a hydroxy group and a methoxymethoxy group on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

78646-28-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-[2-hydroxy-6-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H12O4/c1-7(11)10-8(12)4-3-5-9(10)14-6-13-2/h3-5,12H,6H2,1-2H3

InChI Key

WETUBLUTTTWPAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCOC)O

Origin of Product

United States

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